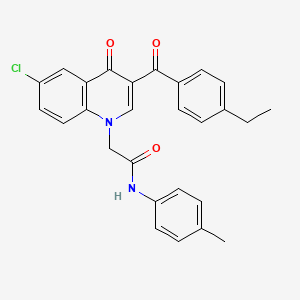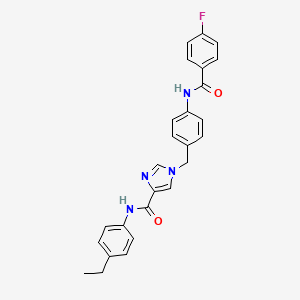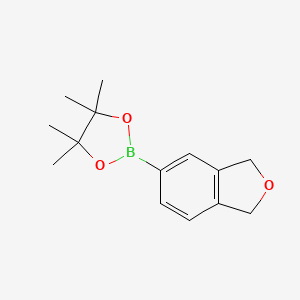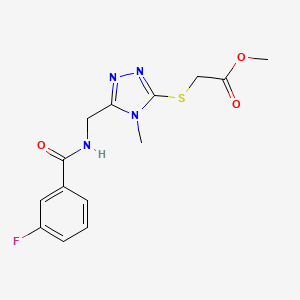![molecular formula C18H16N4O2 B2393868 1-(4-Methylphenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone CAS No. 1171996-83-0](/img/structure/B2393868.png)
1-(4-Methylphenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone, also known as MPO, is a chemical compound that has garnered significant attention in scientific research. MPO belongs to the class of oxadiazole derivatives and has been found to exhibit a range of biological activities.
Aplicaciones Científicas De Investigación
Anticancer Potential
Compounds with a 1,2,4-oxadiazole moiety have been identified as potential anticancer agents. For instance, derivatives of 1,3,4-oxadiazole have shown significant activity against breast and colorectal cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. These compounds target specific proteins such as TIP47, a binding protein of the IGF II receptor, highlighting their potential for targeted cancer therapy (Zhang et al., 2005). Additionally, other studies have explored the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, emphasizing the pharmacological importance of the tetrahydropyridine (THP) derivatives in cancer treatment (Redda & Gangapuram, 2007).
Antitubercular Activity
The synthesis of novel pyrrole derivatives, including those with a 1,3,4-oxadiazole core, has been explored for their antitubercular activity. Preliminary results indicate moderate to good efficacy against Mycobacterium tuberculosis, offering a foundation for the development of new antitubercular agents (Joshi et al., 2015).
Optical and Electronic Applications
Derivatives of 1,2,4-oxadiazole have been studied for their optical, electronic, and charge transport properties, particularly for applications in luminescent materials and organic light-emitting diodes (OLEDs). The analysis of frontier molecular orbitals (FMOs) suggests these derivatives are promising candidates for OLEDs, showing potential for use as luminescent materials and charge transport materials (Sun & Jin, 2017).
Biological Process Inhibition
Research has also focused on the design and synthesis of novel compounds with 1,3,4-oxadiazole rings that serve as inhibitors for specific biological processes. For instance, novel nitrocatechol-substituted heterocycles have been evaluated for their ability to inhibit catechol-O-methyltransferase (COMT), with some derivatives demonstrating long-duration COMT inhibition. This research has implications for the development of therapies for Parkinson's disease (Kiss et al., 2010).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-5-7-14(8-6-12)22-11-13(10-16(22)23)17-20-18(24-21-17)15-4-2-3-9-19-15/h2-9,13H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWUIYIEFOEYRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NOC(=N3)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-sulfonamide](/img/structure/B2393786.png)

![N-(2-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2393789.png)
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2393791.png)

![N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2393793.png)


![3-(1-naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2393798.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dimethoxybenzoate](/img/structure/B2393799.png)
![1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2393802.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2393806.png)
![4-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2393808.png)